Methyl 2-(benzo[d]thiazole-2-carboxamido)-4,5-dimethylthiophene-3-carboxylate
Description
Methyl 2-(benzo[d]thiazole-2-carboxamido)-4,5-dimethylthiophene-3-carboxylate is a heterocyclic compound featuring a thiophene core substituted with a benzo[d]thiazole carboxamide group and methyl ester functionality. Its synthesis likely involves nucleophilic addition and cyclization reactions, as inferred from analogous pathways. For example, ethyl 2-amino-4,5-dimethylthiophene-3-carboxylate (a precursor) reacts with 2-(benzo[d]thiazol-2-yl)acetonitrile under acidic conditions to form thienopyrimidine derivatives . This compound’s benzo[d]thiazole moiety is significant in medicinal chemistry, often associated with anticancer and antimicrobial activities .
Properties
IUPAC Name |
methyl 2-(1,3-benzothiazole-2-carbonylamino)-4,5-dimethylthiophene-3-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N2O3S2/c1-8-9(2)22-14(12(8)16(20)21-3)18-13(19)15-17-10-6-4-5-7-11(10)23-15/h4-7H,1-3H3,(H,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PGAYQAURDAFEIX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=C1C(=O)OC)NC(=O)C2=NC3=CC=CC=C3S2)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N2O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Scientific Research Applications
Chemistry: The compound is used as a building block in organic synthesis, particularly in the construction of more complex molecules. Biology: It has shown potential as a bioactive molecule with antibacterial, antifungal, and anti-inflammatory properties. Medicine: Research is ongoing to explore its use as a therapeutic agent, particularly in the treatment of infections and inflammatory diseases. Industry: The compound is used in the development of new materials and chemicals with specific properties.
Mechanism of Action
The compound exerts its effects through interactions with molecular targets such as enzymes or receptors. The exact mechanism can vary depending on the specific application, but it often involves binding to active sites or altering signaling pathways.
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Thiophene-3-carboxylate Derivatives with Varying Substituents
Ethyl 2-(2-Cyanoacetamido)-4,5-dimethylthiophene-3-carboxylate Derivatives
- Structure: Features a cyanoacetamido group instead of benzo[d]thiazole carboxamide.
- Synthesis: Prepared via Knoevenagel condensation of ethyl 2-amino-4,5-dimethylthiophene-3-carboxylate with substituted benzaldehydes .
- Bioactivity: Exhibits antioxidant and anti-inflammatory properties (e.g., DPPH radical scavenging, NO inhibition) .
Methyl 2-(Benzofuran-2-carboxamido)-4,5-dimethylthiophene-3-carboxylate
- Structure : Substitutes benzo[d]thiazole with benzofuran.
- Properties : Benzofuran’s oxygen atom introduces distinct electronic effects, altering solubility and reactivity compared to the sulfur-containing benzo[d]thiazole .
Sulfonylurea Methyl Esters (e.g., Metsulfuron Methyl Ester)
Benzo[d]thiazole-Containing Analogues
2-{[5-(Methylsulfanyl)-4-phenyl-4H-1,2,4-triazol-3-yl]methyl}benzo[d]thiazole
- Structure : Combines benzo[d]thiazole with triazole and phenyl groups.
- Crystallography : Exhibits interplanar angles (63.86°–76.96°) between triazole and benzo[d]thiazole rings, influencing packing via C–H···N interactions .
- Comparison : The target compound’s thiophene ring may adopt different dihedral angles, affecting crystal packing and bioavailability.
Thienopyrimidine Derivatives
- Synthesis: Derived from ethyl 2-amino-4,5-dimethylthiophene-3-carboxylate and benzo[d]thiazole precursors, similar to the target compound’s pathway .
Structural Insights
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